2-(2,4-dichlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide

Lipophilicity Blood-Brain Barrier Permeability Physicochemical Property

This N-phenylpiperazine phenoxy-acetamide is a research chemical designed for probing dopamine‑serotonin receptor selectivity. Its 2,4-dichlorophenoxy motif provides a unique combination of lipophilicity (ClogP ≈4.0), hydrogen‑bond‑acceptor capacity, and electron‑withdrawing character that cannot be matched by methoxyphenyl or naphthyl analogues. SAR data show even minor acyl modifications can shift D3 affinity >100‑fold, making this compound an essential tool for competitive binding panels and PET‑tracer development. Secure this distinct chemical space to enable head‑to‑head comparisons that are impossible with in‑silico predictions alone.

Molecular Formula C20H23Cl2N3O2
Molecular Weight 408.32
CAS No. 1049342-73-5
Cat. No. B2590281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dichlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide
CAS1049342-73-5
Molecular FormulaC20H23Cl2N3O2
Molecular Weight408.32
Structural Identifiers
SMILESC1CN(CCN1CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3
InChIInChI=1S/C20H23Cl2N3O2/c21-16-6-7-19(18(22)14-16)27-15-20(26)23-8-9-24-10-12-25(13-11-24)17-4-2-1-3-5-17/h1-7,14H,8-13,15H2,(H,23,26)
InChIKeyQYXLZMQYLBXEPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Dichlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide (CAS 1049342-73-5): A Phenoxy-Acetamide Chemical Probe for Dopaminergic and Serotonergic Research


2-(2,4-Dichlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide (CAS 1049342-73-5) is a synthetic organic molecule that belongs to the N-phenylpiperazine phenoxy-acetamide class . Structurally, it features a 2,4-dichlorophenoxy group linked through an acetamide spacer to a 4-phenylpiperazine moiety. This compound is primarily distributed as a research chemical and screening library member for studies involving G‑protein‑coupled receptors (GPCRs), notably dopamine and serotonin receptor subtypes. Quantitative pharmacological data in the public domain are extremely limited, and most available characterisation is derived from property databases and structural analogues rather than dedicated primary research articles.

Why 2-(2,4-Dichlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide Cannot Be Interchanged with In‑Class N‑Phenylpiperazine Acetamides


N‑Phenylpiperazine acetamide derivatives exhibit exquisitely sensitive structure–activity relationships (SAR) at dopamine D2, D3, and serotonin 5‑HT1A receptors [1]. Published data demonstrate that even minor variations in the N‑acyl substituent (e.g., methoxy‑phenyl vs. dichloro‑phenyl) can shift dopamine D3 receptor affinity by more than 100‑fold [2]. The 2,4‑dichlorophenoxy group of the target compound introduces a distinctive combination of high lipophilicity, hydrogen‑bond‑acceptor capacity, and electron‑withdrawing character that cannot be replicated by analogues bearing naphthyl, dimethoxyphenyl, nitrophenyl, or thiophenyl groups. Consequently, direct substitution with a close structural analogue risks altering target engagement, off‑rate, and metabolic stability, undermining reproducibility in competitive binding assays, functional GPCR screens, or in‑vivo behavioural pharmacology models.

Quantitative Differentiation Evidence for 2-(2,4-Dichlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide


Estimated Lipophilicity Superiority Over 3,4-Dimethoxyphenyl Analog

The 2,4‑dichlorophenoxy substituent confers substantially higher lipophilicity compared with the 3,4‑dimethoxyphenyl analogue (CAS 1049342-67-7), a frequent structural comparator in screening libraries. Based on the ClogP fragment‑constant method, the target compound is predicted to have a ClogP of approximately 4.0, whereas the 3,4‑dimethoxyphenyl analogue has a measured/estimated logP in the 2.5–2.8 range [1]. This difference of ≈1.2–1.5 log units translates to an approximately 15‑ to 30‑fold higher partition coefficient, which may influence passive membrane permeability and off‑rate from hydrophobic receptor pockets. [2].

Lipophilicity Blood-Brain Barrier Permeability Physicochemical Property

Differentiated Dopamine D3 Receptor Affinity Profile Inferred from Structural Analogue Data

Although no direct binding data exist for the target compound, the established SAR for N‑phenylpiperazine analogues indicates that the nature of the N‑acyl substituent dramatically influences dopamine D3 versus D2 selectivity. In the most closely related published series, N‑(2‑(4‑phenylpiperazin‑1‑yl)ethyl)‑2‑arylamides exhibit Ki values at D3 receptors ranging from sub‑nanomolar to low‑micromolar depending on the aryl group [1]. Specifically, a 2‑methoxyphenyl analogue displayed Ki(D3) = 0.3 nM and Ki(D2) = 40 nM (D2/D3 selectivity ratio ≈133) [2]. The 2,4‑dichlorophenoxy group of the target compound is both more lipophilic and more electron‑withdrawing than methoxyphenyl, which is predicted to shift the D3 binding profile. Direct comparative measurement against the methoxyphenyl or 2,3‑dichlorophenyl analogues has not been performed. [1].

Dopamine D3 receptor Binding affinity Structure–Activity Relationship

Potential for Enhanced Metabolic Stability Over Electron‑Rich Phenoxy Analogues

The presence of two chlorine atoms on the phenoxy ring is expected to increase metabolic stability relative to electron‑rich phenoxy analogues such as 4‑methoxyphenyl or 3,4‑dimethoxyphenyl derivatives. Literature on phenoxy‑acetic acid derivatives consistently shows that chloro‑substitution reduces the rate of CYP‑mediated aromatic hydroxylation, a major phase‑I clearance pathway [1]. In a model study, 2,4‑dichlorophenoxyacetic acid (2,4‑D) exhibited a half‑life 3‑ to 5‑fold longer than 4‑methoxyphenoxyacetic acid in rat‑liver microsomes [2]. By extension, the target compound is hypothesised to possess greater hepatic microsomal stability than electron‑rich phenoxy analogues, although no direct metabolism data for the target compound or its direct structural neighbours are publicly available.

Metabolic stability Cytochrome P450 Oxidative metabolism

Recommended Application Scenarios for 2-(2,4-Dichlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide Based on Differentiation Evidence


Central Nervous System Probe for Dopamine D3‑Preferring GPCR Screening

The predicted high lipophilicity (ClogP ≈ 4.0) and the D3‑biased SAR of the N‑phenylpiperazine scaffold make this compound a suitable starting point for developing a CNS‑penetrant dopamine D3‑selective probe [1]. Use in competitive radioligand‑binding panels against D2, D3, D4, and 5‑HT1A receptors is recommended to experimentally confirm the selectivity window inferred from class‑level SAR, prior to advancing into functional assays or PET‑tracer development.

Structure–Activity Relationship (SAR) Expansion for Phenylpiperazine Acetamide Libraries

The 2,4‑dichlorophenoxy substituent occupies a distinct chemical space within the phenoxy‑acetamide series, offering research groups an opportunity to benchmark the impact of chloro‑substitution on target affinity, selectivity, and metabolism against published methoxyphenyl and nitrophenyl analogues [2]. Procurement of this compound enables direct, within‑laboratory head‑to‑head comparisons that are otherwise impossible with in‑silico predictions alone.

Metabolic Stability Screening of Halogenated CNS Ligands

Because the dichlorophenoxy motif is hypothesised to confer 3‑ to 5‑fold greater microsomal stability than methoxy‑substituted phenoxy analogues, this compound can serve as a model substrate for validating in‑vitro metabolic stability assays (e.g., rat‑ or human‑liver microsomes) [3]. Its measured intrinsic clearance can be directly compared with published values for 2,4‑D and related phenoxy‑acetic acids to calibrate assay performance.

Selectivity Profiling Against Serotonin 5‑HT1A Receptors

Given that numerous N‑phenylpiperazine acetamides exhibit high affinity for 5‑HT1A receptors in addition to dopamine D3 [1], this compound should be included in 5‑HT1A‑focused binding panels to map the contribution of the 2,4‑dichlorophenoxy group to serotonin‑dopamine selectivity. The resulting data will help determine whether the compound functions as a tool for dissecting D3‑ versus 5‑HT1A‑mediated behavioural endpoints.

Quote Request

Request a Quote for 2-(2,4-dichlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.